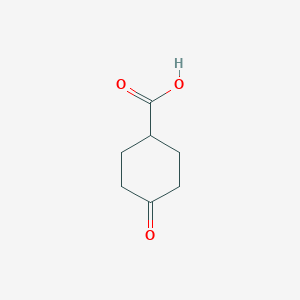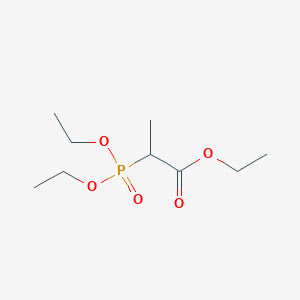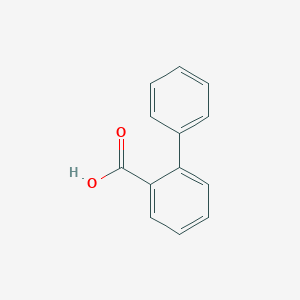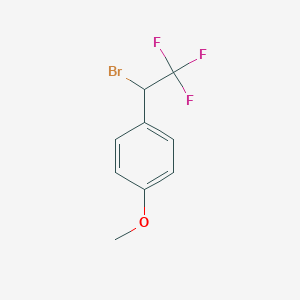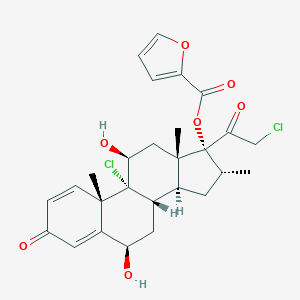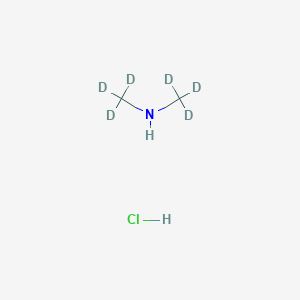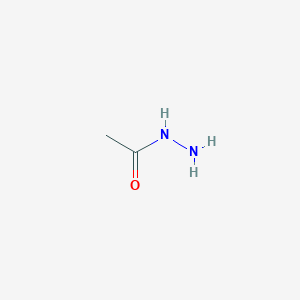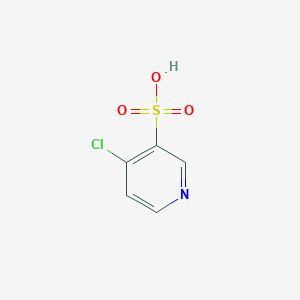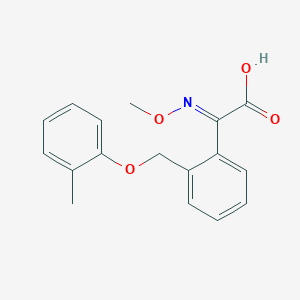![molecular formula C12H7BrF2NO3P B032549 [(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid CAS No. 809272-64-8](/img/structure/B32549.png)
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Phosphonic acids, including those related to [(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid, are used for their bioactive properties, in the design of supramolecular or hybrid materials, and for the functionalization of surfaces (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
- Naphthalene-based phosphonic acids have been utilized in the formation of metal phosphonates, displaying significant structural diversity and conformational flexibility (Białek, Janczak, & Zoń, 2013).
Materials Science and Polymer Chemistry
- Phosphonic acid derivatives, including fluorinated poly(aryl ether) with pendant groups, have applications in creating polymeric electrolyte membranes for fuel cells due to their excellent thermal and oxidative stability (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).
- Phosphonic acid appended naphthalene diimide motifs have been studied for their potential in nanotechnology and biomedicine, particularly in self-assembly into tunable nanostructures (Nandre, Bhosale, Rama Krishna, Gupta, & Bhosale, 2013).
Agriculture and Plant Growth
- Phosphonic and phosphonous acids of the naphthalene series have been synthesized and tested as plant growth regulators, with some showing significant activity (Westeringh & Veldstra, 2010).
Supramolecular Chemistry
- Phosphonic acid-appended molecules, like naphthalene diimide, have been used to form complex supramolecular structures, such as flower-like assemblies, demonstrating their potential in various scientific fields (Bhosale, Al Kobaisi, Bhosale, Bhargava, & Bhosale, 2015).
Optoelectronics and Luminescence
- Naphthalene-based phosphonates have been studied for their unique luminescence properties, showing potential applications in optoelectronics and sensor technologies (Bloyet, Rueff, Cardin, Caignaert, Doualan, Lohier, Jaffrès, & Raveau, 2018).
Surface and Interface Control
- Phosphonic acids are key in controlling surface and interface properties in hybrid materials, electronic devices, and in the synthesis of nanomaterials (Guerrero, Alauzun, Granier, Laurencin, & Mutin, 2013).
Fuel Cell Applications
- Novel fluorinated copolymers bearing phosphonic acid side functions have been synthesized for use in fuel cell membranes, exhibiting high thermo-oxidative stability (Tayouo, David, Améduri, Roziere, & Roualdès, 2010).
Propriétés
IUPAC Name |
[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2NO3P/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19/h1-5H,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJOQFMMTKEZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

